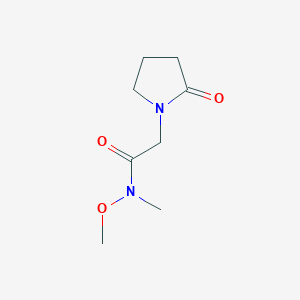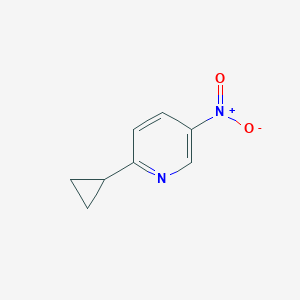
2-Cyclopropyl-5-nitropyridine
Overview
Description
2-Cyclopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 2-Cyclopropyl-5-nitropyridine, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-5-nitropyridine is elucidated by single-crystal X-ray diffraction analysis . It belongs to a monoclinic system .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-nitropyridine has a molecular weight of 164.16 . The compound is stored in a sealed, dry environment at 2-8°C . The crystal structure of the compound belongs to a monoclinic system .Scientific Research Applications
Synthesis of Nitropyridines
2-Cyclopropyl-5-nitropyridine is used in the synthesis of nitropyridines . Nitropyridines are synthesized by reactions of 1-methyl-3,5-dinitropyridin-2(1H)-one with various cyclic and acyclic ketones in the presence of ammonia . This compound provides a simple way of introducing a cyclopropyl substituent into the pyridine ring .
Catalyst in Organic Synthesis
2-Cyclopropyl-5-nitropyridine is used as a catalyst in organic synthesis. It can facilitate various chemical reactions, enhancing the rate and selectivity of the reactions.
Drug Precursor
This compound is also used as a drug precursor. It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Building Block for Organic Synthesis
2-Cyclopropyl-5-nitropyridine serves as a building block in organic synthesis. It can be used to construct complex organic molecules, enabling the synthesis of a wide range of organic compounds.
Synthesis of Substituted Nitropyridines
It is used in the synthesis of substituted nitropyridines . These compounds are synthesized by substituting 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
Synthesis of Organic Adduct Compounds
2-Cyclopropyl-5-nitropyridine is used in the synthesis of organic adduct compounds . For example, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized using this compound .
Safety and Hazards
Future Directions
The future directions for 2-Cyclopropyl-5-nitropyridine could involve its use in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mechanism of Action
Mode of Action
2-Cyclopropyl-5-nitropyridine, like other nitropyridines, can participate in a variety of chemical reactions . The nitro group at the third position can engage in nucleophilic reactions. The cyclopropylamine group attached at the second position can participate in hydrogen bonding and nucleophilic reactions.
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-5-nitropyridine can be influenced by various environmental factors . These may include the presence of other chemical compounds, temperature, pH, and other conditions that can affect chemical reactions.
properties
IUPAC Name |
2-cyclopropyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZQXRLRLSTKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731300 | |
| Record name | 2-Cyclopropyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-nitropyridine | |
CAS RN |
1190380-55-2 | |
| Record name | 2-Cyclopropyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
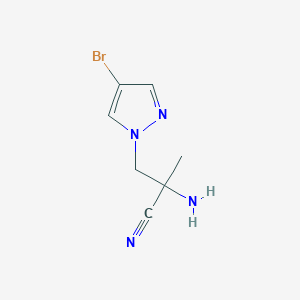

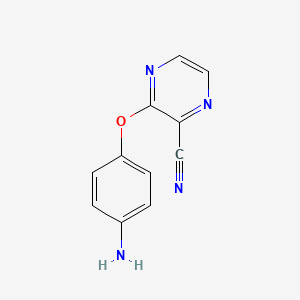
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
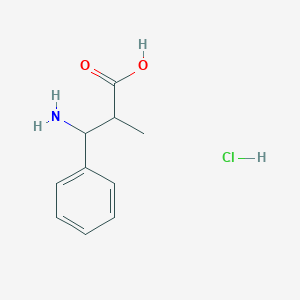
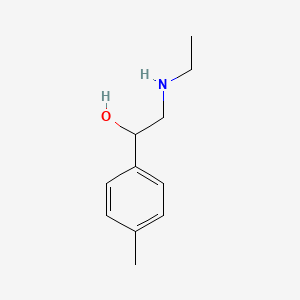
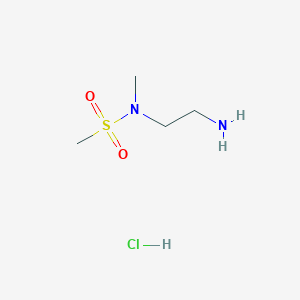
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
